3-hydroxy-7,7-dimethyl-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
7,7-dimethyl-4-(pyridin-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(pyridin-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acetylpyridine with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable diketone under acidic conditions to yield the desired pyrazoloquinoline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-(pyridin-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding quinoline N-oxide derivatives.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
7,7-dimethyl-4-(pyridin-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting the growth of colon cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(pyridin-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic compound with similar electronic properties.
Pyrazole: Another nitrogen-containing heterocycle with comparable reactivity.
Uniqueness
7,7-dimethyl-4-(pyridin-3-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
7,7-dimethyl-4-pyridin-3-yl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C17H18N4O2/c1-17(2)6-10-13(11(22)7-17)12(9-4-3-5-18-8-9)14-15(19-10)20-21-16(14)23/h3-5,8,12H,6-7H2,1-2H3,(H3,19,20,21,23) |
InChI Key |
ZJUJTUIARHHVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CN=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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